molecular formula C8H8F5N3 B2657719 N2-Methyl-5-(perfluoroethyl)pyridine-2,3-diamine CAS No. 1383840-72-9

N2-Methyl-5-(perfluoroethyl)pyridine-2,3-diamine

Cat. No.: B2657719
CAS No.: 1383840-72-9
M. Wt: 241.165
InChI Key: MXQKKQVIUWADLJ-UHFFFAOYSA-N
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Description

N2-Methyl-5-(perfluoroethyl)pyridine-2,3-diamine is a fluorinated pyridine derivative featuring a perfluoroethyl (-CF₂CF₃) substituent at the 5-position and a methyl group on the N2 nitrogen. Its structure combines electron-withdrawing fluorine atoms with a diamine backbone, making it a candidate for applications in medicinal chemistry, agrochemicals, or materials science.

Properties

IUPAC Name

2-N-methyl-5-(1,1,2,2,2-pentafluoroethyl)pyridine-2,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F5N3/c1-15-6-5(14)2-4(3-16-6)7(9,10)8(11,12)13/h2-3H,14H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQKKQVIUWADLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=N1)C(C(F)(F)F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F5N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The closest analogs of N2-Methyl-5-(perfluoroethyl)pyridine-2,3-diamine include:

N2-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine (CAS: 172648-55-4)

Pyridine-2,3-diamine (unsubstituted backbone, CAS: 4526-92-7)

Boron-containing derivatives (e.g., PN-0955, MFCD27936063)

Table 1: Structural and Commercial Comparison
Compound Name Substituent (5-position) CAS Number Commercial Availability Key Suppliers
This compound -CF₂CF₃ Not explicitly listed Discontinued CymitQuimica (historical)
N2-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine -CF₃ 172648-55-4 Available TCI Chemicals, Sigma-Aldrich
Pyridine-2,3-diamine -H 4526-92-7 Available Research suppliers
PN-0955 (Boronate derivative) Tetramethyl-dioxaborolan MFCD27936063 Available Combi-Blocks

Substituent Effects on Physicochemical Properties

  • Electronic Effects : Both -CF₃ and -CF₂CF₃ are strong electron-withdrawing groups, but -CF₂CF₃ may induce greater resonance stabilization in the pyridine ring, altering reactivity in synthesis or catalysis .
  • Synthetic Accessibility : The trifluoromethyl analog is more widely synthesized and cataloged, suggesting easier scalability compared to the discontinued perfluoroethyl variant .

Research and Commercial Viability

  • N2-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine is a preferred choice in current research due to its commercial availability and well-documented applications in medicinal chemistry .
  • Perfluoroethyl Analog : Discontinuation limits its use, though its unique fluorination pattern could offer unexplored advantages in high-value applications (e.g., fluorinated liquid crystals or specialty polymers) .

Biological Activity

N2-Methyl-5-(perfluoroethyl)pyridine-2,3-diamine is a fluorinated organic compound that has garnered attention in the fields of chemistry and biology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a methyl group and a perfluoroethyl group. The presence of fluorine atoms significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The perfluoroethyl group may enhance the compound's binding affinity to enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It could bind to receptors, altering cellular signaling pathways.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further exploration in drug development.
  • Anticancer Activity : Investigations into its anticancer properties are ongoing, with some evidence indicating that it may affect cancer cell proliferation.

Case Studies and Research Findings

  • Fluorinated Compounds in Biology : A study highlighted the role of fluorinated compounds in enhancing biological activity due to their unique electronic properties. This compound fits within this context as researchers explore its interactions with various biological targets .
  • Comparative Analysis : When compared to similar compounds such as N2-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine, the perfluoroethyl substitution appears to confer distinct advantages in terms of stability and biological activity .

Data Table: Biological Activity Comparison

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundYesUnder InvestigationEnzyme inhibition and receptor binding
N2-Methyl-5-(trifluoromethyl)pyridine-2,3-diamineModerateYesSimilar mechanisms but different binding affinities
5-(Perfluoromethyl)pyridine-2,3-diamineLimitedNoLess effective due to structural differences

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